Cas no 122520-07-4 (2-(3-Aminophenyl)-N,N-dipropylacetamide)

2-(3-Aminophenyl)-N,N-dipropylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Aminophenyl)-N,N-dipropylacetamide
- Z2377373912
-
- Inchi: 1S/C14H22N2O/c1-3-8-16(9-4-2)14(17)11-12-6-5-7-13(15)10-12/h5-7,10H,3-4,8-9,11,15H2,1-2H3
- InChI Key: KPFPGZIJTIEMLT-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=C(C=1)N)N(CCC)CCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 224
- Topological Polar Surface Area: 46.3
2-(3-Aminophenyl)-N,N-dipropylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A604810-25mg |
2-(3-Aminophenyl)-N,N-dipropylacetamide |
122520-07-4 | 25mg |
$ 236.00 | 2023-04-19 | ||
TRC | A604810-250mg |
2-(3-Aminophenyl)-N,N-dipropylacetamide |
122520-07-4 | 250mg |
$ 1860.00 | 2023-04-19 |
2-(3-Aminophenyl)-N,N-dipropylacetamide Related Literature
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on 2-(3-Aminophenyl)-N,N-dipropylacetamide
Introduction to 2-(3-Aminophenyl)-N,N-Dipropylacetamide (CAS No. 122520-07-4)
2-(3-Aminophenyl)-N,N-dipropylacetamide (CAS No. 122520-07-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N,N-Dipropyl-2-(3-aminophenyl)acetamide, is characterized by its unique structural features and potential biological activities. The compound consists of an acetamide moiety attached to a 3-aminophenyl group, with two propyl groups substituting the nitrogen atom of the acetamide. This structure confers specific chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.
The synthesis of 2-(3-Aminophenyl)-N,N-dipropylacetamide typically involves multi-step reactions, including the formation of the acetamide derivative from an appropriate amine and acyl chloride, followed by the introduction of the propyl groups through N-alkylation. The precise synthetic route can vary depending on the starting materials and reaction conditions, but common methods include nucleophilic substitution and coupling reactions. The purity and yield of the final product are crucial for its use in research and development, and advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to ensure its quality.
In recent years, 2-(3-Aminophenyl)-N,N-dipropylacetamide has been studied for its potential therapeutic applications. One area of interest is its activity as a modulator of ion channels, particularly those involved in pain signaling. Research has shown that this compound can interact with specific ion channels, such as voltage-gated sodium channels (NaV), which play a critical role in the transmission of pain signals. By modulating these channels, 2-(3-Aminophenyl)-N,N-dipropylacetamide may offer new avenues for the development of analgesic drugs with improved efficacy and reduced side effects.
Beyond its potential as an analgesic, 2-(3-Aminophenyl)-N,N-dipropylacetamide has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that involves various cellular and molecular mechanisms, and compounds that can effectively target these mechanisms have significant therapeutic potential. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. These findings suggest that 2-(3-Aminophenyl)-N,N-dipropylacetamide could be a promising candidate for treating inflammatory diseases.
The pharmacokinetic properties of 2-(3-Aminophenyl)-N,N-dipropylacetamide are another important aspect of its evaluation as a potential therapeutic agent. Pharmacokinetic studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a drug candidate. Additionally, preliminary toxicity studies have indicated that 2-(3-Aminophenyl)-N,N-dipropylacetamide is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Clinical trials are essential for translating preclinical findings into practical applications in human medicine. While 2-(3-Aminophenyl)-N,N-dipropylacetamide is still in the early stages of clinical development, several Phase I trials have been initiated to assess its safety and tolerability in healthy volunteers. These trials will provide valuable data on the compound's pharmacokinetics and pharmacodynamics in humans, paving the way for further clinical evaluation in patients with pain or inflammatory conditions.
In conclusion, 2-(3-Aminophenyl)-N,N-dipropylacetamide (CAS No. 122520-07-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to elucidate its mechanisms of action and clinical potential, this compound may contribute significantly to the advancement of novel treatments for pain and inflammatory diseases.
122520-07-4 (2-(3-Aminophenyl)-N,N-dipropylacetamide) Related Products
- 1261956-26-6(Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate)
- 332045-73-5(2-amino-4-4-(benzyloxy)phenyl-6-(hexylsulfanyl)pyridine-3,5-dicarbonitrile)
- 1691710-23-2(6-phenyl-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 954018-28-1(2-(2-methoxyphenoxy)-N-{1-(propan-2-yl)piperidin-4-ylmethyl}acetamide)
- 2229005-32-5(4-(3-chloro-2-methoxyphenyl)-1H-imidazole)
- 2228829-17-0(1-methyl-5-3-(methylsulfanyl)phenyl-1H-pyrazol-4-amine)
- 2034408-53-0(N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide)
- 2228661-15-0(4-(3-amino-1,1-difluoropropan-2-yl)-2-bromophenol)
- 2171551-28-1(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-hydroxypiperidine-3-carboxylic acid)
- 899947-30-9(1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea)




